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Compound of Interest

Compound Name:
tert-Butyl 3-

aminobenzylcarbamate

Cat. No.: B121111 Get Quote

Audience: Researchers, scientists, and drug development professionals.

These notes provide detailed experimental protocols and reaction conditions for the synthesis

and subsequent reactions of tert-butyl 3-aminobenzylcarbamate, a versatile intermediate in

organic synthesis.

Synthesis of tert-Butyl 3-aminobenzylcarbamate
The most common and high-yielding synthesis of tert-butyl 3-aminobenzylcarbamate
involves the reduction of its nitro precursor, tert-butyl 3-nitrobenzylcarbamate. Catalytic

hydrogenation is a preferred method due to its efficiency and clean conversion.

Reaction Data: Catalytic Hydrogenation
The following table summarizes the quantitative data for a typical catalytic hydrogenation

reaction to synthesize the title compound.[1]
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Parameter Value

Starting Material tert-butyl 3-nitrobenzylcarbamate

Reagent Hydrogen (H₂)

Catalyst 10% Palladium on Carbon (Pd/C)

Solvent Ethanol (EtOH)

Temperature Room Temperature

Reaction Time 30 minutes

Yield 98%

Experimental Protocol: Synthesis via Catalytic
Hydrogenation
This protocol details the procedure for the reduction of tert-butyl 3-nitrobenzylcarbamate.[1]

Materials:

tert-butyl 3-nitrobenzylcarbamate (0.69 g, 2.73 mmol)

Ethanol (20 mL)

10% Pd-C (50 mg)

Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

Diatomaceous earth (Celite®)

Round-bottom flask

Stir plate and stir bar

Filtration apparatus (e.g., Büchner funnel)

Rotary evaporator
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Procedure:

To a round-bottom flask, add tert-butyl 3-nitrobenzylcarbamate (0.69 g) and ethanol (20 mL).

Stir the mixture until the starting material is fully dissolved.

Carefully add 10% Pd-C (50 mg) to the solution.

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a

balloon).

Stir the resulting mixture vigorously at room temperature for 30 minutes.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove

the Pd-C catalyst.

Wash the filter cake with additional ethanol.

Combine the filtrates and evaporate the ethanol under reduced pressure using a rotary

evaporator.

The resulting solid is tert-butyl 3-aminobenzylcarbamate (0.6 g, 98% yield).

Diagrams: Synthesis Pathway and Workflow

tert-butyl 3-nitrobenzylcarbamate tert-Butyl 3-aminobenzylcarbamate

 H₂, 10% Pd/C 
 EtOH, RT, 30 min 

 (98% yield) 

Click to download full resolution via product page

Caption: Synthesis of tert-Butyl 3-aminobenzylcarbamate.
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Reaction Setup

Work-up & Purification

Dissolve Starting Material
in Ethanol

Add 10% Pd/C Catalyst

Establish H₂ Atmosphere

Stir at Room Temperature
(30 min)

Filter through
Diatomaceous Earth

Monitor by TLC

Wash Filter Cake
with Ethanol

Evaporate Solvent
(Reduced Pressure)

Obtain Pure Product

Click to download full resolution via product page

Caption: General experimental workflow for synthesis.
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Applications in Organic Synthesis
tert-Butyl 3-aminobenzylcarbamate serves as a key building block, utilizing its primary amine

for various coupling and substitution reactions. The Boc-protected benzylamine provides a

stable yet deprotectable nitrogen source.

Reaction Data: Representative Applications
The following table summarizes conditions for several reactions where tert-butyl 3-
aminobenzylcarbamate is a key reactant.
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Reaction
Type

Key
Reagents

Solvent
Temperat
ure

Time Yield
Referenc
e

Sulfonamid

e

Formation

Methanesu

lfonyl

chloride,

Pyridine

Dichlorome

thane

Room

Temp.
-

Quantitativ

e
[2]

Buchwald-

Hartwig

Amination

Aryl halide

(not

specified),

Sodium

tert-

butoxide

- 100 °C 4 h - [3]

Nucleophili

c Aromatic

Substitutio

n

6-(2-

chlorophen

yl)-8-

methyl-2-

(methylsulfi

nyl)pyrido[

2,3-

d]pyrimidin

-7(8H)-one

NMP 140 °C 1 h - [4]

Nucleophili

c Aromatic

Substitutio

n

Chloro-

pyrimidine,

DIPEA

- 60 °C 18 h 40% [5]

Reductive

Amination

Formaldeh

yde,

NaBH₃CN,

Acetic Acid

Acetonitrile
Room

Temp.
1 h - [6]

Experimental Protocol: Sulfonamide Formation
This protocol details the reaction of tert-butyl 3-aminobenzylcarbamate with methanesulfonyl

chloride to form the corresponding sulfonamide.[2]
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Materials:

tert-Butyl 3-aminobenzylcarbamate (1.227 g, 5.5 mmol)

Dichloromethane (20 mL)

Pyridine (2.8 mL, 33.0 mmol)

Methanesulfonyl chloride (0.5 mL, 6.6 mmol)

1M Hydrochloric acid (HCl)

Magnesium sulfate (MgSO₄)

Standard glassware for organic synthesis

Procedure:

Dissolve tert-butyl 3-aminobenzylcarbamate (1.227 g) in dichloromethane (20 mL) in a

suitable flask.

Add pyridine (2.8 mL), followed by the dropwise addition of methanesulfonyl chloride (0.5

mL).

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

Transfer the reaction mixture to a separatory funnel and wash the organic layer with 1M

hydrochloric acid.

Dry the organic layer over magnesium sulfate.

Filter the mixture to remove the drying agent.

Evaporate the solvent to yield the crude product, tert-butyl N-[3-

(methanesulfonamido)benzyl]carbamate.

Diagram: Logical Relationship in Functionalization
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Reaction Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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